molecular formula C15H15N3S B1415709 5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105191-18-1

5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1415709
CAS No.: 1105191-18-1
M. Wt: 269.4 g/mol
InChI Key: CAHUJWLSLFJCJP-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of two methyl groups at positions 5 and 7 on the benzothiazole ring, and a pyridin-2-ylmethyl group attached to the nitrogen atom at position 2.

Scientific Research Applications

5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methyl Groups: The methyl groups at positions 5 and 7 can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced by reacting the intermediate benzothiazole compound with pyridine-2-carboxaldehyde in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can occur at the nitrogen atom, potentially leading to the formation of secondary amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at positions 4 and 6.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Formation of 5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-yl alcohol or carboxylic acid.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the benzothiazole ring.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,7-dimethyl-1,3-benzothiazol-2-amine: Lacks the pyridin-2-ylmethyl group.

    N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: Lacks the methyl groups at positions 5 and 7.

    5-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: Has only one methyl group at position 5.

Uniqueness

5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both methyl groups and the pyridin-2-ylmethyl group enhances its reactivity and potential interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-7-11(2)14-13(8-10)18-15(19-14)17-9-12-5-3-4-6-16-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHUJWLSLFJCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NCC3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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